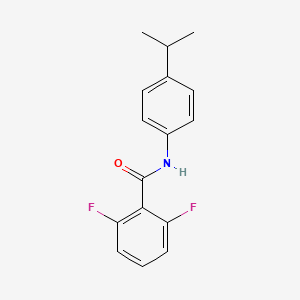
2,6-difluoro-N-(4-isopropylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-(4-isopropylphenyl)benzamide is an organic compound with the molecular formula C16H15F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions, and an isopropylphenyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-isopropylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-isopropylaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.
Amide Formation: The acyl chloride is then reacted with 4-isopropylaniline in the presence of a base like triethylamine (Et3N) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,6-Difluoro-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl group and the amide nitrogen.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents on the benzene ring.
Oxidation: Oxidized derivatives of the isopropyl group or the amide nitrogen.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Hydrolysis: 2,6-difluorobenzoic acid and 4-isopropylaniline.
科学研究应用
2,6-Difluoro-N-(4-isopropylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-difluoro-N-(4-isopropylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzamide: Lacks the isopropylphenyl group, resulting in different chemical and biological properties.
4-Isopropylbenzamide:
2,6-Difluoro-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in its properties.
Uniqueness
2,6-Difluoro-N-(4-isopropylphenyl)benzamide is unique due to the presence of both fluorine atoms and the isopropylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a compound of interest for various research and industrial applications.
属性
分子式 |
C16H15F2NO |
|---|---|
分子量 |
275.29 g/mol |
IUPAC 名称 |
2,6-difluoro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H15F2NO/c1-10(2)11-6-8-12(9-7-11)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20) |
InChI 键 |
CWDIUVJBYKHCPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


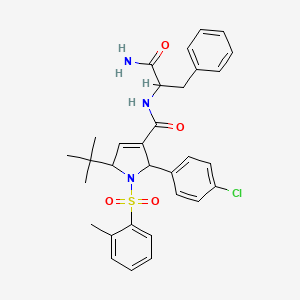
![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)

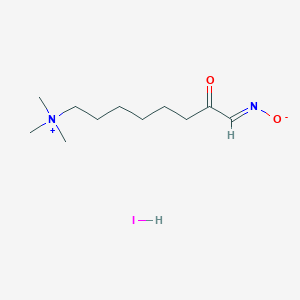
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)
![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
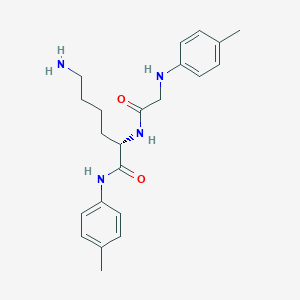
![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)
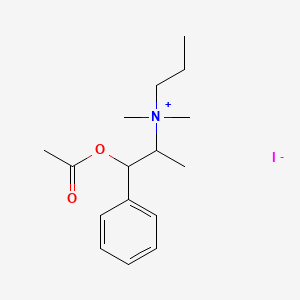
![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
